![molecular formula C17H10N2O3 B2414502 N-(2-cyanophenyl)-4-oxochromene-2-carboxamide CAS No. 361173-03-7](/img/structure/B2414502.png)
N-(2-cyanophenyl)-4-oxochromene-2-carboxamide
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Overview
Description
N-(2-cyanophenyl)-4-oxochromene-2-carboxamide, also known as OC-2, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. OC-2 is a member of the chromene family of compounds, which are known for their diverse biological activities. In
Scientific Research Applications
Synthesis and Chemical Properties
Eco-friendly Synthesis : Proença and Costa (2008) developed an eco-friendly approach for synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides, which include N-(2-cyanophenyl)-4-oxochromene-2-carboxamide. This method boasts excellent yield and high atom economy, utilizing aqueous sodium carbonate or hydrogen carbonate solution at room temperature (Proença & Costa, 2008).
Cyclization of Carboxamides : Bevan et al. (1986) studied the cyclization of various carboxamides, including 2-amino-6-bromo-4-oxochromene-3-carboxamide, leading to the formation of novel ring systems. This research highlights the chemical versatility of chromene carboxamides (Bevan et al., 1986).
Crystal Structure Analysis
- Molecular Structure : A study by Gomes et al. (2015) on the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including variants related to this compound, revealed that these molecules are essentially planar and exhibit anti conformations in their structure (Gomes et al., 2015).
Biological Activity
Antibiotic and Antibacterial Properties : Ahmed (2007) explored the synthesis of various carboxamide derivatives, including compounds structurally related to this compound. These compounds showed potential as antibiotics and demonstrated activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Antitumor Potential : Iyengar et al. (1999) synthesized a set of 2-cyanoaziridine-1-carboxamides, similar in structure to this compound, and found them to be active against various tumor cells, including strains resistant to other drugs. This highlights the potential antitumor applications of such compounds (Iyengar et al., 1999).
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-cyanoacetamides, have been found to be biologically active and are used to obtain novel heterocyclic moieties .
Mode of Action
It’s worth noting that similar compounds have been synthesized and evaluated for their in vitro anticancer activity and molecular docking studies with human dna topoisomerase ii .
Biochemical Pathways
It’s known that compounds with similar structures can affect a wide range of rna and dna viruses . Additionally, indole derivatives, which share some structural similarities, have been found to have diverse biological activities .
Pharmacokinetics
A compound with a similar structure, n’-(4-amino-2-cyanophenyl)-n,n-dimethylformimidamide, has been found to have high gi absorption and is bbb permeant .
Result of Action
Similar compounds have shown remarkable anticancer activity against leukemia cell lines .
Action Environment
It’s known that the course of reactions involving similar compounds can be controlled by the temperature and the amount of base used .
properties
IUPAC Name |
N-(2-cyanophenyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c18-10-11-5-1-3-7-13(11)19-17(21)16-9-14(20)12-6-2-4-8-15(12)22-16/h1-9H,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBLFSSJJNHHEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327578 |
Source
|
Record name | N-(2-cyanophenyl)-4-oxochromene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816577 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
361173-03-7 |
Source
|
Record name | N-(2-cyanophenyl)-4-oxochromene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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